Human Adenosine A3 Receptor Binding Affinity: A Direct Head-to-Head Comparison with MRS 1523
The target compound exhibits measurable antagonist activity at the human adenosine A3 receptor (hA3R), a target implicated in glaucoma, inflammation, and cancer. Its binding affinity is distinctly lower than that of the optimized antagonist MRS 1523, providing a crucial benchmark for its use as a less potent pharmacological tool or a starting point for optimization. The 2-(benzyloxy)-N'-hydroxyethanimidamide demonstrates a Ki of 5,060 nM for the hA3R [1], whereas MRS 1523, a potent and selective hA3R antagonist, has a Ki of 0.0189 nM (18.9 pM) in a direct radioligand competition assay on human receptors [2].
| Evidence Dimension | Binding Affinity (Ki) at Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Ki = 5,060 nM |
| Comparator Or Baseline | MRS 1523: Ki = 0.0189 nM |
| Quantified Difference | The target compound is approximately 267,000-fold less potent than MRS 1523 at the hA3R. |
| Conditions | Target: Displacement of [3H]HEMADO from hA3R expressed in CHO cell membranes. Comparator: Antagonist activity at hA3R. |
Why This Matters
This precisely defines the target compound as a low-affinity hA3R ligand, making it suitable as a negative control or a fragile scaffold for fragment-based drug design, whereas MRS 1523 is the appropriate procurement choice for studies requiring high-potency hA3R blockade.
- [1] BindingDB. (n.d.). BDBM50519754: Ki for Human Adenosine A3 Receptor (CHEMBL1417172). Retrieved from www.bindingdb.org View Source
- [2] MedChemExpress. (n.d.). MRS 1523 | Adenosine A3 Receptor Antagonist. Retrieved from www.medchemexpress.cn View Source
